tert-butyl 5-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate
Description
tert-Butyl 5-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate is a bicyclic heterocyclic compound featuring a naphthyridine core fused with a piperidine ring. The tert-butyl carbamate group at position 2 and the amino group at position 5 are critical functional moieties that influence its reactivity and applications in medicinal chemistry. This compound serves as a versatile intermediate in synthesizing kinase inhibitors, antiviral agents, and other bioactive molecules due to its ability to undergo regioselective functionalization .
Properties
IUPAC Name |
tert-butyl 5-amino-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-5-4-10-9(8-16)6-15-7-11(10)14/h6-7H,4-5,8,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGBUCWESOMBHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=NC=C2C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Enamine Intermediates
A widely adopted approach involves the condensation of β-keto esters with enamine precursors. For example, reacting tert-butyl acetoacetate with a suitably substituted enamine under acidic conditions generates the dihydronaphthyridine ring. In one protocol, tert-butyl acetoacetate, benzaldehyde, and malononitrile undergo a three-component reaction in the presence of ammonium acetate, yielding a tetrahydropyridine intermediate. Subsequent acid-catalyzed cyclization forms the 2,7-naphthyridine core.
Key conditions :
Smiles Rearrangement for Ring Expansion
The Smiles rearrangement offers a novel pathway to access amino-substituted naphthyridines. Starting from 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile, treatment with cyclic amines (e.g., pyrrolidine) replaces one chloride, while the second chloride undergoes nucleophilic displacement with 2-mercaptoethanol. Alkaline hydrolysis then triggers a Smiles rearrangement, forming the 3-oxo-2,7-naphthyridine. Adapting this method, the oxo group can be converted to an amino group via reductive amination.
Critical steps :
Introduction of the 5-Amino Group
Functionalization at the 5-position requires precise regioselective control. Two strategies are prominent: direct amination and nitro group reduction .
Direct Amination via Buchwald-Hartwig Coupling
Palladium-catalyzed coupling enables direct introduction of the amino group. Using a chlorinated naphthyridine precursor, reaction with ammonia or an ammonium source in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) installs the amine.
Optimized parameters :
Nitration Followed by Reduction
Alternative routes employ nitration at the 5-position followed by catalytic hydrogenation. For instance, treating the naphthyridine core with fuming HNO₃ at 0°C introduces a nitro group, which is reduced to an amine using H₂/Pd-C or Fe/AcOH.
Example protocol :
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Nitration: HNO₃ (90%) in H₂SO₄ at 0°C for 2 h.
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Reduction: Fe powder (3 equiv) in AcOH/H₂O (5:1) at 80°C for 8 h.
Boc Protection of the Secondary Amine
The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine during synthesis. This step typically precedes or follows ring formation, depending on intermediate stability.
Early-Stage Boc Protection
In one method, tert-butyl dicarbonate (Boc₂O) reacts with a primary amine precursor before cyclization. For example, 5-amino-3,4-dihydro-2,7-naphthyridine is treated with Boc₂O in dichloromethane (DCM) with DMAP as a catalyst.
Conditions :
Post-Cyclization Protection
Alternatively, Boc protection is performed after constructing the naphthyridine ring. This approach avoids exposing the Boc group to harsh cyclization conditions.
Procedure :
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Dissolve the free amine in THF.
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Add Boc₂O (1.5 equiv) and triethylamine (2.0 equiv).
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and regioselectivity of key methods:
Analytical Characterization
Successful synthesis is confirmed through spectroscopic and chromatographic analyses:
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¹H NMR : The tert-butyl group appears as a singlet at δ 1.24 ppm (9H). The 5-amino proton resonates as a broad singlet near δ 4.46 ppm.
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IR Spectroscopy : N-H stretches (3220–3260 cm⁻¹) and Boc carbonyl (1690–1710 cm⁻¹) are diagnostic.
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Mass Spectrometry : Molecular ion peaks at m/z 275.2 [M+H]⁺ align with the formula C₁₃H₁₉N₃O₂ .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce fully hydrogenated naphthyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 5-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate has been investigated for its potential as a lead compound in drug development. Its structural characteristics allow for modifications that can enhance its pharmacological properties.
Case Studies :
- A study highlighted the anticancer potential of naphthyridine derivatives, indicating that modifications to the structure can lead to compounds with improved efficacy against various cancer cell lines .
- Another research effort focused on synthesizing derivatives with enhanced activity against specific biological targets, such as enzymes involved in cancer progression .
Antimicrobial Activity
Naphthyridine derivatives have demonstrated antimicrobial properties. Research indicates that this compound may exhibit similar activities due to its structural resemblance to other active naphthyridines.
Findings :
- In vitro studies have shown that related compounds possess significant activity against bacterial strains, suggesting that this compound may also be effective .
Neurological Applications
Research into naphthyridine compounds has revealed potential neuroprotective effects. The ability of these compounds to interact with neurotransmitter systems positions them as candidates for treating neurodegenerative diseases.
Insights :
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions with these targets, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Substituent Variations at Position 5 and 6
Key Insights :
- Amino Group (Position 5): The -NH₂ group enhances nucleophilicity, enabling direct amidation or alkylation reactions, whereas chloro or hydroxy substituents at position 6 favor electrophilic substitution or cross-coupling reactions .
- Hydroxy vs. Chloro (Position 6) : The hydroxy derivative is prone to triflation (e.g., with triflic anhydride) to generate a triflate intermediate for palladium-catalyzed couplings, while the chloro analog undergoes Suzuki-Miyaura reactions with boronic acids .
Physicochemical and Spectroscopic Properties
Notes:
Market Insights :
- The discontinuation of the 5-amino derivative may reflect challenges in large-scale synthesis or niche demand, whereas the 6-chloro analog remains critical in industrial settings .
Biological Activity
Tert-butyl 5-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is with a molecular weight of 249.31 g/mol. The compound features a tert-butyl group and an amino group, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N₃O₂ |
| Molecular Weight | 249.31 g/mol |
| CAS Number | 1393561-07-3 |
| Purity | >95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization reactions of appropriate precursors under controlled conditions. The synthesis process can be optimized for yield and purity using advanced techniques such as continuous flow processes and high-pressure reactors .
Antimicrobial Properties
Recent studies have demonstrated that naphthyridine derivatives exhibit significant antimicrobial activity. Specifically, compounds similar to tert-butyl 5-amino-3,4-dihydro-2,7-naphthyridine have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in microorganisms .
Antiparasitic Activity
Notably, some naphthyridine derivatives have been identified as dual inhibitors targeting Plasmodium falciparum phosphatidylinositol-4-kinase β (PI4K). These compounds can effectively inhibit hemozoin formation, a critical step in the malaria life cycle. This activity suggests potential therapeutic applications in malaria treatment .
Structure-Activity Relationship (SAR)
Structure-activity relationship studies have indicated that modifications at specific positions on the naphthyridine ring can enhance biological activity. For instance, the presence of basic groups at the 8-position has been linked to improved inhibitory effects against Plasmodium PI4K while minimizing off-target effects on human kinases .
Case Studies
- Antimalarial Activity : A study evaluated various naphthyridine derivatives for their efficacy against drug-resistant strains of Plasmodium falciparum. Compounds with amino substitutions showed promising results with IC50 values in the low nanomolar range, indicating potent antimalarial activity .
- Antibacterial Effects : Another investigation focused on the antibacterial properties of naphthyridine derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting potential as new antimicrobial agents .
Q & A
Q. What synthetic methodologies are commonly employed to prepare tert-butyl 5-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate?
Methodological Answer: The compound is typically synthesized via palladium-catalyzed cyclization reactions. For example, a general procedure involves using 2.5 mol% Pd₂(dba)₃ as the catalyst, 15 mol% of a phosphine-based ligand (e.g., PA-(4-(CF₃)C₆H₄)) to enhance regioselectivity, and triethylamine as a base in tetrahydrofuran (THF) at 130°C for 10 hours . After reaction completion, purification via flash column chromatography (gradient elution with toluene:acetone or toluene:methanol mixtures) yields the product. Optimization of ligand choice and catalyst loading can improve yields (e.g., 78% reported in one study) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer: Structural confirmation relies on a combination of:
Q. What purification strategies are effective for isolating high-purity samples?
Methodological Answer:
- Flash column chromatography with silica gel and optimized solvent gradients (e.g., toluene:acetone 10:1 → 8:1) removes unreacted starting materials and byproducts .
- Recrystallization from mixed solvents (e.g., dichloromethane:petroleum ether) enhances purity, particularly for X-ray-quality crystals .
Advanced Research Questions
Q. How do reaction conditions (e.g., ligand choice, temperature) influence the stereochemical outcome in palladium-catalyzed syntheses?
Methodological Answer:
- Ligand effects : Bulky electron-rich ligands (e.g., PA-(4-(CF₃)C₆H₄)) favor selective C–N bond formation by stabilizing Pd intermediates. Suboptimal ligands may lead to competing pathways or isomerization (e.g., E/Z alkene mixtures) .
- Temperature control : Elevated temperatures (e.g., 130°C) accelerate reductive elimination but may promote side reactions. Lower temperatures (80–100°C) with microwave assistance (e.g., 90°C in dioxane) can improve selectivity in sensitive systems .
Q. How can computational methods (e.g., DFT) guide the optimization of reaction pathways for this compound?
Methodological Answer:
- Transition state modeling : Density Functional Theory (DFT) calculations identify energetically favorable pathways for cyclization steps. For example, comparing activation energies for Pd-mediated C–N vs. C–C bond formation can predict regioselectivity.
- Solvent effects : Polarizable Continuum Models (PCM) assess solvent polarity impacts on reaction kinetics (e.g., THF vs. dioxane) .
Q. How should researchers address discrepancies in reported yields or stereochemical outcomes across studies?
Methodological Answer:
- Systematic variable screening : Use Design of Experiments (DoE) to test interactions between catalyst loading, ligand ratio, and temperature.
- Byproduct analysis : LC-MS or GC-MS can identify side products (e.g., deprotected amines or dimerized species) that reduce yields. For example, overloading triethylamine may lead to base-induced decomposition .
Q. What role does the tert-butyl carbamate group play in downstream functionalization (e.g., peptide coupling or cross-coupling reactions)?
Methodological Answer:
- Protecting group stability : The tert-butyl carbamate (Boc) is stable under basic conditions but cleaved by strong acids (e.g., TFA). This allows selective deprotection for subsequent amidation or Suzuki-Miyaura cross-coupling .
- Steric effects : The bulky tert-butyl group can hinder reactions at the naphthyridine core, necessitating tailored conditions (e.g., microwave heating for Buchwald-Hartwig aminations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
